2-Fluoro-5-(trifluoromethoxy)aniline
Description
Structure
2D Structure
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUWXEXDIIWBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560295 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116369-23-4 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrogenation with Palladium on Carbon (Pd/C)
In a representative procedure, 1-fluoro-2-nitro-4-trifluoromethoxybenzene is dissolved in ethanol and subjected to hydrogenation using 10% Pd/C under 50 psi H₂ at room temperature for 3.5 hours. Concentrated hydrochloric acid (HCl) is added to facilitate the reduction, yielding a mixture of this compound and its isomer (3:1 ratio). Post-reaction purification via filtration and solvent evaporation achieves a crude yield of 8.0 g, though chromatographic separation is required to isolate the target compound.
Key Reaction Conditions:
-
Catalyst: 10% Pd/C
-
Solvent: Ethanol
-
Pressure: 50 psi H₂
-
Additive: Concentrated HCl
-
Time: 3.5 hours
Raney Nickel-Mediated Hydrogenation
Alternative protocols use Raney nickel under similar conditions. A mixture of nitro isomers (1-fluoro-2-nitro-4-trifluoromethoxybenzene and 4-fluoro-2-nitro-1-trifluoromethoxybenzene) is hydrogenated at 40 psi H₂ in methanol for 5 hours, yielding 27.4 g of a dark brown liquid containing the target amine and its isomer. The reaction’s regioselectivity is influenced by the electronic effects of the trifluoromethoxy group, which directs nitro reduction to specific positions.
Iron-Mediated Reduction in Acidic Media
Iron powder in acidic conditions provides a cost-effective alternative to catalytic hydrogenation. This method avoids pressurized H₂ and precious metal catalysts.
Reduction with Iron and Hydrochloric Acid
A synthesis starting from 3-nitro-4-fluorobenzotrifluoride involves dissolving the nitro compound in methanol, followed by sequential addition of iron powder and concentrated HCl. The reaction mixture is stirred overnight, neutralized with sodium bicarbonate, and extracted with diethyl ether. After filtration and solvent removal, 14 g of 2-fluoro-5-(trifluoromethyl)aniline is obtained with an 82% yield.
Reaction Pathway:
-
Nitro group protonation by HCl.
-
Electron transfer from Fe⁰ to the nitro group, forming Fe³⁺.
-
Sequential reduction of nitro to amine via nitroso and hydroxylamine intermediates.
Advantages:
Nitration-Reduction Sequential Synthesis
Multi-step approaches involving nitration followed by reduction offer precise control over regiochemistry.
Nitration of Fluorinated Benzotrifluoride
In a two-step process, 1-fluoro-4-trifluoromethoxybenzene is nitrated using concentrated HNO₃ in H₂SO₄ at 0°C, producing a 30:70 mixture of 1-fluoro-2-nitro-4-trifluoromethoxybenzene and its isomer. The nitration regioselectivity is governed by the electron-withdrawing trifluoromethoxy group, which deactivates the aromatic ring and directs nitro groups to meta positions.
Subsequent Reduction to Amine
The nitro intermediates are reduced using Raney nickel and H₂, yielding the final amine. This method achieves a 96% conversion rate but requires careful isolation of isomers.
Trifluoroacetylation and Deprotection
Protecting group strategies enhance reaction selectivity, particularly in complex mixtures.
Trifluoroacetic Anhydride (TFAA) Protection
A mixture of phenylamines is treated with TFAA and triethylamine in dichloromethane for 16 hours, forming trifluoroacetyl-protected intermediates. After nitration and hydrogenolysis, the protecting group is removed under acidic conditions, yielding the target amine.
Conditions:
-
Reagents: TFAA, triethylamine
-
Solvent: Dichloromethane
-
Time: 16 hours
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ | 70–85% | Moderate | Scalability for industrial use |
| Iron-Mediated Reduction | Fe, HCl | 82% | High | Cost-effective, minimal purification |
| Nitration-Reduction | HNO₃, Raney Ni | 96% | Low* | Regioselective nitration control |
| Trifluoroacetylation | TFAA | 65–75% | Moderate | Enhanced isomer separation |
*Requires chromatographic purification to isolate isomers.
Mechanistic Insights and Challenges
Regioselectivity in Nitration
The trifluoromethoxy group’s strong electron-withdrawing nature (-I effect) deactivates the aromatic ring, favoring nitration at the meta position relative to the fluorine substituent. Competing ortho/para directors (e.g., -OCH₃) are absent, simplifying product distribution.
Isomer Formation and Separation
Methods involving nitration or reduction of symmetric precursors often yield isomer mixtures. For example, hydrogenation of 1-fluoro-2-nitro-4-trifluoromethoxybenzene produces both this compound and 5-fluoro-2-(trifluoromethoxy)aniline. Chromatography or recrystallization is required for isolation, adding complexity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated and trifluoromethoxylated aniline derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2-Fluoro-5-(trifluoromethoxy)aniline has been utilized in the discovery of novel benzimidazoles that act as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors. These receptors are crucial in angiogenesis and tumor growth, making this compound valuable in developing anti-cancer therapies .
- Case Study : A study highlighted the synthesis of benzimidazole derivatives using this compound as a coupling agent, demonstrating significant inhibitory activity against TIE-2 and VEGFR-2. The structure-activity relationship (SAR) analysis indicated that modifications to the aniline moiety could enhance potency and selectivity for these targets.
2. Chemical Synthesis
This compound serves as a versatile intermediate in various chemical synthesis processes. It can be employed in the preparation of other fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
- Example : In synthetic organic chemistry, this compound has been used to create new fluorinated heterocycles, which may exhibit unique biological activities due to the presence of fluorine atoms .
3. Material Science
Research indicates that fluorinated compounds like this compound can be incorporated into polymer matrices to enhance properties such as hydrophobicity and thermal stability.
- Application : In the development of water-stable fluorinated metal-organic frameworks (F-MOFs), this compound has been explored for its ability to impart hydrophobic characteristics, making it suitable for applications in catalysis and gas storage .
Summary of Applications
The following table summarizes the primary applications of this compound:
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Inhibitors for TIE-2 and VEGFR-2 | Potential anti-cancer therapies |
| Chemical Synthesis | Intermediate for fluorinated compounds | Versatile synthetic utility |
| Material Science | Enhancing polymer properties | Improved hydrophobicity and thermal stability |
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Positional Isomers
- 3-Fluoro-5-(trifluoromethoxy)aniline (CAS 1352999-96-2):
This isomer substitutes fluorine at the 3-position instead of the 2-position. The altered electronic environment affects reactivity in electrophilic substitution reactions. Its molecular weight is identical (195.12 g/mol), but the spatial arrangement of substituents may influence solubility and intermolecular interactions .
Trifluoromethyl vs. Trifluoromethoxy Derivatives
- 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4):
Replacing the -OCF₃ group with -CF₃ reduces the electron-withdrawing effect, altering the amine’s nucleophilicity. This compound (MW: 179.11 g/mol) is used in synthesizing anti-cancer quinazoline derivatives . - 2-Methyl-5-(trifluoromethoxy)aniline (CAS 933674-93-2):
Substituting fluorine with a methyl group (-CH₃) introduces electron-donating effects, increasing basicity. It has a molecular weight of 191.15 g/mol and exists as a brown liquid (97% purity) .
Methoxy and Halogenated Analogs
- 4-Methoxy-2-(trifluoromethyl)aniline (CAS 53903-49-4):
The methoxy (-OCH₃) group at the 4-position enhances solubility in polar solvents compared to fluorinated analogs. - 3-Chloro-5-(trifluoromethoxy)aniline :
Chlorine’s stronger electron-withdrawing effect compared to fluorine may reduce reactivity in coupling reactions .
Physicochemical Properties
Key Observations :
- The trifluoromethoxy group increases molecular weight compared to trifluoromethyl analogs.
- Storage requirements are stricter for this compound due to its sensitivity .
Commercial Availability and Cost
| Compound | Price (1g) | Supplier |
|---|---|---|
| This compound | €44 | CymitQuimica |
| 2-Methyl-5-(trifluoromethoxy)aniline | €88 | Apollo Scientific |
| 3-Fluoro-5-(trifluoromethoxy)aniline | Not listed | Thermo Scientific |
Note: Pricing reflects higher costs for methyl-substituted derivatives due to synthetic complexity .
Biological Activity
2-Fluoro-5-(trifluoromethoxy)aniline (CAS Number: 116369-23-4) is an organic compound notable for its unique electronic properties stemming from the presence of multiple fluorine atoms. This compound has garnered interest in medicinal chemistry, particularly as a coupling agent in the synthesis of benzimidazoles, which are inhibitors of tyrosine kinase receptors such as TIE-2 and VEGFR-2. Understanding its biological activity is crucial for assessing its potential therapeutic applications.
- Molecular Formula: C7H5F4N
- Molecular Weight: 179.11 g/mol
- Structure: The compound features a fluorine atom and a trifluoromethoxy group attached to an aniline structure.
Biological Applications
This compound has been primarily studied for its role in:
Although there is no documented research detailing the specific mechanism of action for this compound, its role in synthesizing benzimidazole derivatives indicates a possible involvement in inhibiting tyrosine kinases. Tyrosine kinases play significant roles in cell signaling and proliferation, making them important targets for cancer therapy .
Comparative Analysis with Related Compounds
The following table highlights structural similarities and differences between this compound and other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | Contains trifluoromethyl instead of trifluoromethoxy |
| 3-Fluoro-4-(trifluoromethoxy)aniline | C7H5F4N | Different position of functional groups |
| 4-Fluoroaniline | C6H6F | Lacks the trifluoromethoxy group |
These compounds exhibit distinct reactivity profiles due to variations in their substituents, which can influence their biological activities.
Case Studies and Research Findings
- Benzimidazole Synthesis:
-
Toxicity Profile:
- Preliminary assessments indicate that compounds with similar structures can exhibit acute toxicity and irritant properties. Safety data suggest that handling should be approached with caution, particularly regarding skin contact and ingestion.
- Antimicrobial Potential:
Q & A
Basic Research Questions
Q. What is the molecular structure of 2-Fluoro-5-(trifluoromethoxy)aniline, and how do its substituents influence reactivity?
- Answer : The compound features a benzene ring substituted with fluorine (electron-withdrawing) at position 2 and a trifluoromethoxy group (-OCF₃, strongly electron-withdrawing) at position 5. These groups reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to fluorine). The amino group (-NH₂) at position 1 allows for nucleophilic reactions, such as diazotization or reductive amination .
Q. What are standard synthetic routes for this compound?
- Answer : Common methods include:
- Step 1 : Nitration of a pre-functionalized benzene derivative (e.g., 1,2-dichloro-3-trifluoromethoxybenzene) at low temperatures (-20°C to 80°C) to introduce nitro groups.
- Step 2 : Catalytic hydrogenation (e.g., using H₂/Pd-C) to reduce nitro to amino groups.
- Key Challenges : Regioselectivity during nitration and purification via silica gel chromatography or continuous flow reactors .
Q. What spectroscopic techniques are used to characterize this compound?
- Answer :
- LCMS/HPLC : For molecular ion confirmation (e.g., m/z 307 [M+H]⁺ observed in coupling reactions) and purity assessment .
- IR Spectroscopy : Peaks at 3435 cm⁻¹ (N-H stretch) and 1322–1259 cm⁻¹ (C-F/C-O vibrations) .
- ¹H/¹³C NMR : To verify substituent positions and electronic environments .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?
- Answer :
- Protecting Groups : Use of BOC or trimethylsilyl (TMS) groups to shield the amino group during metalation or electrophilic substitution, directing reactions to desired positions .
- Metalation Strategies : tert-Butyllithium selectively metalates positions adjacent to electron-withdrawing groups (e.g., trifluoromethoxy), enabling carboxylation or halogenation .
- Catalytic Optimization : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) improve cross-coupling yields in Suzuki-Miyaura reactions .
Q. What factors contribute to yield variability in reductive amination of this compound?
- Answer :
- Reaction Time : Yields range from 67% (15 minutes) to 72% (3 hours) due to incomplete conversion or side reactions .
- Solvent Systems : Polar aprotic solvents (e.g., ethyl acetate/petroleum ether mixtures) enhance solubility and reduce byproducts .
- Purification Methods : Column chromatography (silica gel, cyclohexane/EtOAc gradients) is critical for isolating pure products .
Q. How do computational models predict the stability of this compound derivatives?
- Answer :
- DFT Calculations : Assess electronic effects of substituents on aromatic ring stability. The trifluoromethoxy group’s strong -I effect increases ring electron deficiency, favoring nucleophilic attack at meta positions .
- LogP Predictions : Experimental LogP ~2.1 (from related anilines) indicates moderate hydrophobicity, informing solvent selection for reactions .
Data Contradiction Analysis
Q. Why do reported melting points and spectral data vary across studies?
- Answer : Discrepancies arise from:
- Purity Differences : Impurities (e.g., residual solvents) lower observed melting points.
- Instrument Sensitivity : Variations in NMR shimming or LCMS resolution affect peak assignments .
- Stereochemical Effects : Racemic mixtures vs. enantiopure samples yield distinct spectral profiles .
Methodological Best Practices
Q. What protocols ensure safe handling and storage of this compound?
- Answer :
- Storage : Keep in airtight containers at -20°C, protected from light and moisture to prevent decomposition .
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential toxicity (H315-H319 hazards) .
- Waste Disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic fumes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
